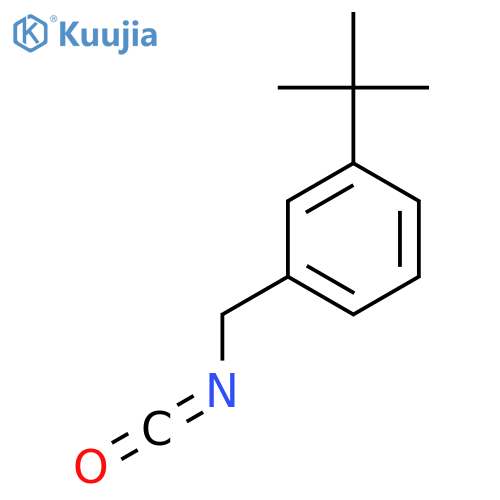Cas no 947320-80-1 (1-tert-butyl-3-(isocyanatomethyl)benzene)

947320-80-1 structure
商品名:1-tert-butyl-3-(isocyanatomethyl)benzene
1-tert-butyl-3-(isocyanatomethyl)benzene 化学的及び物理的性質
名前と識別子
-
- EN300-1843176
- 1-tert-butyl-3-(isocyanatomethyl)benzene
- SCHEMBL2906765
- PIJLSIFCIUZUCT-UHFFFAOYSA-N
- 947320-80-1
- 1-tert-Butyl-3-isocyanatomethyl-benzene
-
- インチ: 1S/C12H15NO/c1-12(2,3)11-6-4-5-10(7-11)8-13-9-14/h4-7H,8H2,1-3H3
- InChIKey: PIJLSIFCIUZUCT-UHFFFAOYSA-N
- ほほえんだ: O=C=NCC1=CC=CC(=C1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 189.115364102g/mol
- どういたいしつりょう: 189.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
1-tert-butyl-3-(isocyanatomethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843176-0.25g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1843176-2.5g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1843176-5.0g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1843176-0.05g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1843176-1.0g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 1g |
$1557.0 | 2023-06-02 | ||
| Enamine | EN300-1843176-10.0g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 10g |
$6697.0 | 2023-06-02 | ||
| Enamine | EN300-1843176-0.5g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1843176-5g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1843176-10g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1843176-0.1g |
1-tert-butyl-3-(isocyanatomethyl)benzene |
947320-80-1 | 0.1g |
$867.0 | 2023-09-19 |
1-tert-butyl-3-(isocyanatomethyl)benzene 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
947320-80-1 (1-tert-butyl-3-(isocyanatomethyl)benzene) 関連製品
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
